2(3H)-Benzothiazolethione, 4,5,6,7-tetrafluoro-
Overview
Description
2(3H)-Benzothiazolethione, 4,5,6,7-tetrafluoro- is a fluorinated heterocyclic compound The presence of fluorine atoms in the benzothiazole ring significantly alters its chemical properties, making it a subject of interest in various fields of research
Mechanism of Action
Target of Action
The primary targets of 4,5,6,7-tetrafluorobenzo[d]thiazole-2(3H)-thione are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases play a crucial role in the phosphorylation of a tumor suppressor protein, PTEN .
Mode of Action
The compound acts as a dual kinase inhibitor against CK2 and GSK3β . It inhibits the phosphorylation of PTEN by these kinases, which otherwise leads to the deactivation of PTEN . The compound’s interaction with these targets prevents PTEN deactivation more efficiently .
Biochemical Pathways
The inhibition of CK2 and GSK3β disrupts the normal phosphorylation pathway of PTEN . This disruption prevents the deactivation of PTEN, thereby potentially enhancing its tumor suppressor activity .
Pharmacokinetics
The compound’s inhibitory activity against ck2 and gsk3β has been observed at concentrations of 19 μM and 067 μM respectively , suggesting that it may have favorable bioavailability.
Result of Action
The result of the compound’s action is the prevention of PTEN deactivation . By inhibiting CK2 and GSK3β, the compound disrupts the normal phosphorylation pathway of PTEN, potentially enhancing its tumor suppressor activity .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with enzymes such as Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β), which are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner .
Cellular Effects
It has been suggested that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzothiazolethione, 4,5,6,7-tetrafluoro- typically involves the introduction of fluorine atoms into the benzothiazole ring. One common method is the direct fluorination of the precursor compound using molecular fluorine (F2) or other fluorinating agents. The reaction conditions often require low temperatures and controlled environments to ensure selective fluorination .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process must be carefully controlled to avoid over-fluorination and to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2(3H)-Benzothiazolethione, 4,5,6,7-tetrafluoro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, thiols, and substituted benzothiazoles .
Scientific Research Applications
2(3H)-Benzothiazolethione, 4,5,6,7-tetrafluoro- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Industry: Used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated heterocycles, such as:
- 4,5,6,7-Tetrafluoro-2,3-dihydro-2-methyl-1-benzothiophen
- 5,6,7,8-Tetrafluorothiochroman
- 4,5,6,7-Tetrafluoro-1H-benzimidazole-2(3H)-one .
Uniqueness
2(3H)-Benzothiazolethione, 4,5,6,7-tetrafluoro- is unique due to its specific substitution pattern and the presence of the thione group. This combination of features imparts distinct reactivity and stability, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
4,5,6,7-tetrafluoro-3H-1,3-benzothiazole-2-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF4NS2/c8-1-2(9)4(11)6-5(3(1)10)12-7(13)14-6/h(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWSRQLOHNLLTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1SC(=S)N2)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HF4NS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457306 | |
Record name | 2(3H)-Benzothiazolethione, 4,5,6,7-tetrafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
786657-51-0 | |
Record name | 2(3H)-Benzothiazolethione, 4,5,6,7-tetrafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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